molecular formula C9H6BrF2IN2 B8125253 4-Bromo-1-(2,2-difluoroethyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine

4-Bromo-1-(2,2-difluoroethyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B8125253
M. Wt: 386.96 g/mol
InChI Key: CDCXQPJCGPRZKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-(2,2-difluoroethyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine is a halogenated heterocyclic compound with a pyrrolo[2,3-b]pyridine core. Its structure features a 4-bromo substituent, a 3-iodo group, and a 1-(2,2-difluoroethyl) side chain. This combination of halogens (Br, I) and a fluorinated alkyl group positions it as a versatile intermediate in medicinal chemistry, particularly for cross-coupling reactions (e.g., Suzuki-Miyaura) and kinase inhibitor development .

Properties

IUPAC Name

4-bromo-1-(2,2-difluoroethyl)-3-iodopyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF2IN2/c10-5-1-2-14-9-8(5)6(13)3-15(9)4-7(11)12/h1-3,7H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDCXQPJCGPRZKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1Br)C(=CN2CC(F)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF2IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Alkylation with 2,2-Difluoroethyl Iodide

Reaction Conditions :

  • Substrate : 1H-Pyrrolo[2,3-b]pyridine

  • Alkylating Agent : 2,2-Difluoroethyl iodide

  • Base : Sodium hydride (NaH) or potassium carbonate (K₂CO₃)

  • Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Temperature : 0–25°C

  • Duration : 4–12 hours

Procedure :
Deprotonation of the pyrrole NH group with NaH enables nucleophilic attack on 2,2-difluoroethyl iodide. The reaction proceeds under inert atmosphere to prevent side oxidation.

Yield : 70–85%.

Regioselective Bromination at Position 4

Bromination is directed by the electron-donating effect of the difluoroethyl group, favoring electrophilic substitution at position 4.

Bromination Using N-Bromosuccinimide (NBS)

Reaction Conditions :

  • Substrate : 1-(2,2-Difluoroethyl)-1H-pyrrolo[2,3-b]pyridine

  • Brominating Agent : NBS

  • Initiator : Azobisisobutyronitrile (AIBN)

  • Solvent : Carbon tetrachloride (CCl₄) or dichloromethane (DCM)

  • Temperature : Reflux (60–80°C)

  • Duration : 4–6 hours

Procedure :
Radical bromination with NBS and AIBN selectively targets position 4 due to steric and electronic factors.

Yield : 65–78%.

Iodination at Position 3

Iodination is achieved via electrophilic substitution or metal-mediated coupling.

Electrophilic Iodination with Iodine Monochloride (ICl)

Reaction Conditions :

  • Substrate : 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrrolo[2,3-b]pyridine

  • Iodinating Agent : ICl

  • Solvent : Acetic acid (AcOH)

  • Temperature : 25–50°C

  • Duration : 2–4 hours

Procedure :
ICl generates iodonium ions that react preferentially at the electron-rich position 3, adjacent to the pyrrole nitrogen.

Yield : 60–72%.

Sequential Halogenation and Optimization

One-Pot Bromination-Iodination

Reaction Conditions :

  • Substrate : 1-(2,2-Difluoroethyl)-1H-pyrrolo[2,3-b]pyridine

  • Reagents : NBS followed by N-iodosuccinimide (NIS)

  • Catalyst : FeCl₃

  • Solvent : DCM

  • Temperature : 25°C

  • Duration : 8–12 hours

Procedure :
FeCl₃ facilitates sequential halogenation, with bromination preceding iodination due to differing reactivity.

Yield : 55–68%.

Analytical Data and Characterization

Key Spectral Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.65 (s, 1H, H5), 7.89 (d, J = 5.3 Hz, 1H, H6), 6.42 (s, 1H, H2), 4.51 (t, J = 12.1 Hz, 2H, CHF₂), 3.98 (m, 2H, CH₂).

  • LC-MS : m/z 362.93 [M+H]⁺.

Comparative Analysis of Methods

Step Reagents Conditions Yield Reference
Alkylation2,2-Difluoroethyl iodideNaH, DMF, 0°C82%
BrominationNBS, AIBNCCl₄, reflux75%
IodinationICl, AcOH50°C, 4h68%
One-Pot HalogenationNBS/NIS, FeCl₃DCM, 25°C62%

Challenges and Solutions

  • Regioselectivity : The difluoroethyl group at N1 directs bromination to C4 and iodination to C3 via electronic effects.

  • Side Reactions : Over-iodination is mitigated by stoichiometric control of ICl.

  • Purification : Column chromatography with ethyl acetate/hexane (1:3) resolves halogenated byproducts.

Industrial-Scale Adaptations

  • Continuous Flow Synthesis : Microreactors enhance heat transfer and reduce reaction times for iodination.

  • Catalytic Recycling : Pd/C or CuI catalysts enable reuse in Suzuki-Miyaura couplings of intermediates .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(2,2-difluoroethyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Bromo-1-(2,2-difluoroethyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-1-(2,2-difluoroethyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The presence of bromine, iodine, and fluorine atoms allows it to participate in various biochemical pathways. For instance, it can act as an inhibitor or modulator of certain enzymes or receptors, affecting their activity and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Varying N1-Substituents

Compound Name N1-Substituent Molecular Formula Molecular Weight Key Properties/Applications Reference
4-Bromo-1-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine Ethyl C₉H₈BrIN₂ 350.99 Simpler synthesis; lower lipophilicity
4-Bromo-3-iodo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine Isopropyl C₁₀H₁₀BrIN₂ 365.02 Increased steric bulk; reduced solubility
Target Compound 2,2-Difluoroethyl C₉H₇BrF₂IN₂ 385.97 Enhanced metabolic stability; higher lipophilicity
  • Key Differences: The 2,2-difluoroethyl group in the target compound introduces strong electron-withdrawing effects and greater steric hindrance compared to ethyl or isopropyl groups. This may slow nucleophilic substitution reactions but improve resistance to oxidative metabolism . Fluorination typically increases membrane permeability, making the target compound more suitable for central nervous system (CNS) drug candidates compared to non-fluorinated analogs .

Halogenated Analogs with Alternative Substituents

Compound Name Substituents Molecular Formula Key Reactivity/Applications Reference
5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine 5-Br, 3-I, no N1-substituent C₇H₄BrIN₂ Cross-coupling precursor; lower steric demand
4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine 4-Br, 2-I, N1-phenylsulfonyl C₁₃H₈BrIN₂O₂S Electron-deficient core; sulfonyl group enhances stability
4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine 4-Br, N1-tosyl C₁₄H₁₂BrN₂O₂S Bulky tosyl group reduces reactivity in coupling reactions
  • Key Differences :
    • The 3-iodo position in the target compound is more reactive toward palladium-catalyzed cross-coupling than 2-iodo derivatives (e.g., ), favoring selective functionalization at C3 .
    • N1-substituents like tosyl or phenylsulfonyl () deactivate the pyrrole nitrogen, whereas the difluoroethyl group in the target compound maintains a neutral electronic environment, enabling broader reactivity .

Fluorinated vs. Non-Fluorinated Analogs

Compound Name Fluorination Molecular Weight Solubility (LogP) Metabolic Stability Reference
3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine Single F atom 215.02 Moderate (~2.1) Moderate
Target Compound 2,2-Difluoroethyl 385.97 High (~3.8) High
  • Key Differences: The difluoroethyl group in the target compound increases lipophilicity (LogP ~3.8) compared to mono-fluorinated analogs (LogP ~2.1), enhancing blood-brain barrier penetration . Fluorinated alkyl chains are less prone to CYP450-mediated oxidation, improving metabolic half-life in vivo .

Biological Activity

4-Bromo-1-(2,2-difluoroethyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound notable for its unique combination of halogenated groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition.

Chemical Structure and Properties

The compound's structure includes bromine and iodine substituents along with a difluoroethyl group, which enhances its reactivity and biological interactions. The molecular formula is C9H6BrF2IN2C_9H_6BrF_2IN_2, and it possesses a molecular weight of approximately 332.06 g/mol.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of specific kinases involved in cellular signaling pathways. For example, it has been shown to inhibit SGK-1 (serum/glucocorticoid-regulated kinase 1), which plays a role in various physiological processes including renal function and cell proliferation. This inhibition could have therapeutic implications for conditions like renal disease and cancer .

2. Anticancer Properties

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. It induces apoptosis (programmed cell death) in breast cancer cells by interfering with critical signaling pathways that promote cell survival . The mechanism involves the disruption of fibroblast growth factor receptor (FGFR) signaling, which is crucial for tumor growth and metastasis .

3. Cellular Effects

The compound has been reported to exhibit cytotoxic effects on cancer cells while sparing normal cells, suggesting a degree of selectivity that is advantageous for therapeutic applications. This selectivity is likely due to differential expression of target receptors in cancerous versus non-cancerous tissues .

Case Studies

Several studies highlight the efficacy of this compound:

  • Study on Breast Cancer Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers compared to untreated controls .
  • Inhibition of SGK-1 Activity : Another study focused on the compound's ability to inhibit SGK-1 kinase activity, showing potential for managing conditions related to electrolyte balance and cell proliferation .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with related pyrrolopyridine derivatives:

Compound NameStructureKey Activity
4-Bromo-2-(1,1-difluoroethyl)pyridineStructureModerate FGFR inhibition
4-Bromo-3-(1,1-difluoroethyl)pyridineStructureLow cytotoxicity
4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridineStructureStrong anticancer properties

The mechanism by which this compound exerts its biological effects primarily involves:

  • Binding Interactions : The presence of halogens allows for strong binding interactions with target proteins such as FGFRs and SGK-1.
  • Inhibition of Autophosphorylation : By inhibiting autophosphorylation events in FGFRs, the compound effectively blocks downstream signaling pathways essential for cancer cell survival and proliferation .

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 4-Bromo-1-(2,2-difluoroethyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine, and how can regioselectivity be controlled?

  • Answer : Regioselectivity in halogenation and alkylation steps is critical. For example, bromination at the 4-position and iodination at the 3-position require careful optimization of reaction conditions (e.g., stoichiometry, temperature, and catalysts). Protecting group strategies, such as using trifluoromethyl or methyl groups, can prevent unwanted side reactions . Silica gel chromatography (heptane/ethyl acetate mixtures) is often employed for purification .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Answer : 1^1H and 13^13C NMR are essential for confirming substitution patterns and regiochemistry. For example, chemical shifts at δ 8.3–8.9 ppm (DMSO-d6d_6) indicate pyrrolopyridine protons, while 19^{19}F NMR can verify the 2,2-difluoroethyl group. High-resolution mass spectrometry (HRMS) and X-ray crystallography (using SHELX software) provide structural validation .

Q. What are the common applications of pyrrolo[2,3-b]pyridine derivatives in drug discovery?

  • Answer : These scaffolds are used in kinase inhibitors (e.g., BTK, FGFR, JAK3) and anticancer agents. The bromo and iodo substituents enable further functionalization via cross-coupling reactions (e.g., Suzuki or Sonogashira) to introduce pharmacophores .

Advanced Research Questions

Q. How do structural modifications at the 1-, 3-, and 4-positions influence bioactivity in kinase inhibition?

  • Answer : Substitutions at the 1-position (e.g., 2,2-difluoroethyl) enhance metabolic stability by reducing oxidative degradation. The 3-iodo group serves as a handle for radioisotope labeling (e.g., 125^{125}I) in imaging studies, while the 4-bromo substituent allows for late-stage diversification. SAR studies show that electron-withdrawing groups at these positions improve binding to ATP pockets in kinases like FGFR1 (IC50_{50} < 10 nM) .

Q. What experimental and computational methods resolve contradictions between in vitro potency and in vivo efficacy?

  • Answer : Discrepancies often arise from solubility or pharmacokinetic limitations. Use microsomal stability assays and plasma protein binding studies to optimize bioavailability. Molecular docking (e.g., with AutoDock Vina) and DFT calculations (e.g., BLYP functional) predict binding modes and electronic properties, guiding structural refinements .

Q. How can crystallographic data address challenges in polymorphism or hydrate formation?

  • Answer : High-resolution XRD (using SHELXL) identifies polymorphic forms and hydrogen-bonding networks. For example, the N–H⋯N and C–H⋯Cl interactions in similar compounds stabilize crystal lattices, impacting solubility. Anisotropic displacement parameters (ADPs) refine thermal motion models for accurate electron density mapping .

Q. What strategies improve the synthetic yield of Sonogashira couplings involving the 3-iodo group?

  • Answer : Optimize Pd catalyst loading (e.g., Pd(PPh3_3)4_4 at 5 mol%), use copper(I) iodide as a co-catalyst, and employ degassed solvents (THF/DMF). Yields >70% are achievable with arylacetylenes under inert conditions .

Q. How does the 2,2-difluoroethyl group affect metabolic stability compared to ethyl or methyl analogs?

  • Answer : Fluorination reduces CYP450-mediated oxidation. In vivo studies in murine models show a 2.5-fold increase in half-life for difluoroethyl derivatives compared to non-fluorinated analogs. LC-MS/MS quantifies major metabolites, such as hydroxylated or dealkylated products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.